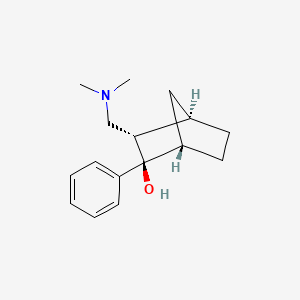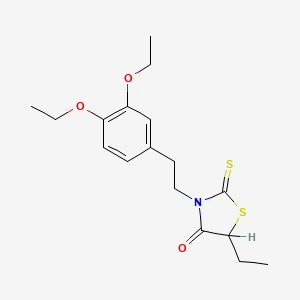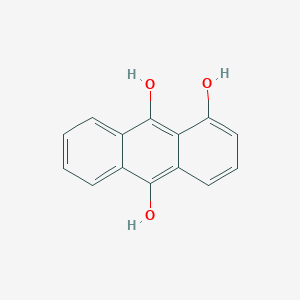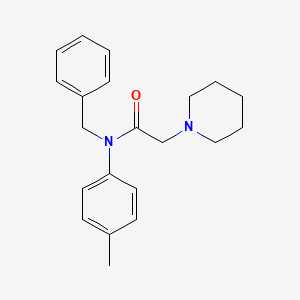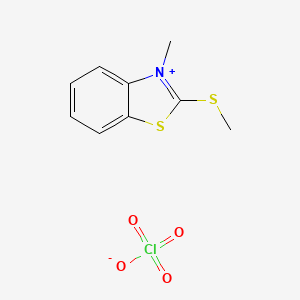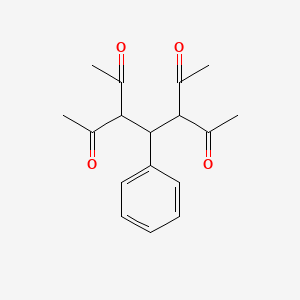
1,3-Dichloro-2-(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-2-(fluoromethyl)benzene is an aromatic compound with the molecular formula C7H5Cl2F It is a derivative of benzene, where two chlorine atoms and one fluoromethyl group are substituted at the 1, 3, and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-2-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method includes the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, followed by bromination and reduction steps . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing chlorinating and fluorinating agents under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dichloro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the chlorine or fluoromethyl groups can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or nitrated derivatives, while oxidation and reduction can lead to the formation of different functionalized benzene compounds.
Aplicaciones Científicas De Investigación
1,3-Dichloro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mecanismo De Acción
The mechanism by which 1,3-Dichloro-2-(fluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound’s electron-withdrawing groups influence the reactivity and orientation of the substitution . The pathways involved include the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product.
Comparación Con Compuestos Similares
1,3-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
1,3-Dichloro-2-fluorobenzene: Lacks the methyl group, making it less complex.
Uniqueness: 1,3-Dichloro-2-(fluoromethyl)benzene is unique due to the presence of both chlorine and fluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
25185-94-8 |
|---|---|
Fórmula molecular |
C7H5Cl2F |
Peso molecular |
179.02 g/mol |
Nombre IUPAC |
1,3-dichloro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5Cl2F/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4H2 |
Clave InChI |
TUHWSZJFUAGGIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)CF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


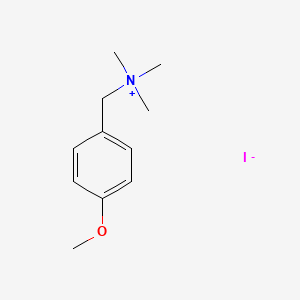
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
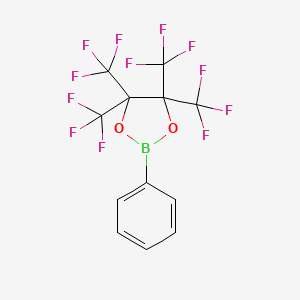
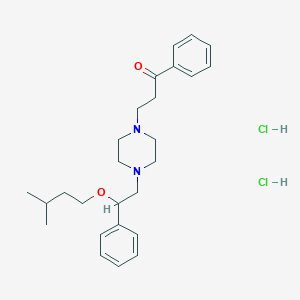
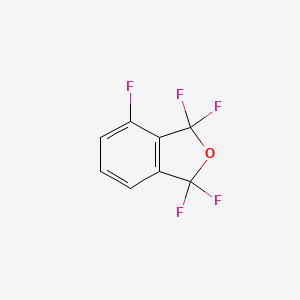
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
